molecular formula C11H9FN2O2 B2640270 N-[(5-Fluoro-1,3-benzoxazol-2-YL)methyl]prop-2-enamide CAS No. 2128697-88-9

N-[(5-Fluoro-1,3-benzoxazol-2-YL)methyl]prop-2-enamide

Cat. No.: B2640270
CAS No.: 2128697-88-9
M. Wt: 220.203
InChI Key: XNLJAEJVQGGXRH-UHFFFAOYSA-N
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Description

N-[(5-Fluoro-1,3-benzoxazol-2-YL)methyl]prop-2-enamide is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a fluorine atom at the 5th position of the benzoxazole ring and a prop-2-enamide group attached to the nitrogen atom. Benzoxazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of N-[(5-Fluoro-1,3-benzoxazol-2-YL)methyl]prop-2-enamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole ringThe final step involves the reaction of the benzoxazole derivative with acryloyl chloride to introduce the prop-2-enamide group .

Chemical Reactions Analysis

N-[(5-Fluoro-1,3-benzoxazol-2-YL)methyl]prop-2-enamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[(5-Fluoro-1,3-benzoxazol-2-YL)methyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-Fluoro-1,3-benzoxazol-2-YL)methyl]prop-2-enamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, increasing its potency. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cell proliferation, making it effective against cancer cells .

Comparison with Similar Compounds

N-[(5-Fluoro-1,3-benzoxazol-2-YL)methyl]prop-2-enamide can be compared with other benzoxazole derivatives such as:

This compound stands out due to its unique combination of a fluorine atom and a prop-2-enamide group, which enhances its biological activity and makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-[(5-fluoro-1,3-benzoxazol-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-2-10(15)13-6-11-14-8-5-7(12)3-4-9(8)16-11/h2-5H,1,6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLJAEJVQGGXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NC2=C(O1)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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